molecular formula C16H18N2OS B3013634 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide CAS No. 2210137-55-4

3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide

Cat. No.: B3013634
CAS No.: 2210137-55-4
M. Wt: 286.39
InChI Key: UBGLZHIZLGIHAO-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide is a pyrrolidine-1-carboxamide derivative featuring a thiophene ring at the 3-position of the pyrrolidine core and an m-tolyl (meta-methylphenyl) group as the N-substituent. The pyrrolidine carboxamide scaffold is widely explored in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding, making it a privileged structure in drug discovery. The thiophene moiety introduces sulfur-containing heterocyclic character, which can enhance electronic interactions and influence pharmacokinetic properties such as metabolic stability and lipophilicity.

Properties

IUPAC Name

N-(3-methylphenyl)-3-thiophen-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12-3-2-4-15(9-12)17-16(19)18-7-5-13(10-18)14-6-8-20-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGLZHIZLGIHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the Tolyl Group: The tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Substitution reactions might occur at the aromatic rings, especially under electrophilic or nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors or modulators of specific enzymes or receptors.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • The thiophene ring contributes π-electron density and sulfur-mediated hydrophobic interactions.
  • N-(3-Bromophenyl)-2-(m-tolyl)pyrrolidine-1-carboxamide (1q) : Features a bromine atom (electron-withdrawing) on the phenyl ring, which increases molecular weight (444.95 g/mol) and may reduce metabolic clearance compared to the target compound’s thiophene .
  • (R)-N-(4-Fluoro-3-(3-(3-methylmorpholino)imidazo[1,2-a]pyrimidin-7-yl)phenyl)pyrrolidine-1-carboxamide (39): Incorporates a fluorophenyl group (electron-withdrawing) and an imidazo[1,2-a]pyrimidine-morpholino moiety. The fluorine atom enhances bioavailability and target binding, as seen in its role as a proteasome inhibitor .

Heterocyclic Additions

  • Imidazo[1,2-a]pyrimidine-Morpholino Hybrid (Compound 39): The fused imidazopyrimidine ring and morpholino group likely improve binding affinity to proteasomes through hydrogen bonding and steric complementarity. This contrasts with the target compound’s simpler thiophene, suggesting divergent biological targets .
  • Thiophene vs. Pyridine-Morpholino (Patent Compound in ): The patent compound replaces thiophene with a pyridine-morpholino system and adds a trifluoroethyl group. Such modifications enhance polarity and enable salt formation, critical for optimizing solid-state stability and solubility in drug formulations .

Core Modifications: Carboxamide vs. Thioamide

  • N-Phenylpyrrolidine-1-carbothioamide (): Replaces the carboxamide oxygen with sulfur, altering hydrogen-bonding capacity and electronic properties. Thioamides generally exhibit stronger hydrogen-bond acceptor ability but lower metabolic stability compared to carboxamides.

Data Table: Comparative Analysis of Pyrrolidine-1-carboxamide Derivatives

Compound Name (Simplified) Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological/Physicochemical Notes Reference
3-(Thiophen-3-yl)-N-(m-tolyl)-pyrrolidine-1-carboxamide Thiophene, m-tolyl ~314.4 (calculated) Hypothesized enhanced metabolic stability Target
N-(3-Bromophenyl)-2-(m-tolyl)pyrrolidine-1-carboxamide (1q) Bromophenyl, m-tolyl 444.95 197–199 90 High yield; bromine increases lipophilicity
Compound 39 (Proteasome Inhibitor) Fluorophenyl, imidazopyrimidine-morpholino ~529.6 (calculated) Proteasome inhibition; hydrogenation used
Patent Compound () Pyridine-morpholino, trifluoroethyl ~600.6 (calculated) Solid-state optimization for formulations
N-Phenylpyrrolidine-1-carbothioamide Thioamide, phenyl ~206.3 (calculated) Thioamide-specific applications

Key Research Findings and Implications

Proteasome Inhibition : Compound 39’s activity suggests that pyrrolidine carboxamides with electron-withdrawing groups (e.g., fluorine) and extended aromatic systems (e.g., imidazopyrimidine) are viable for targeting proteasomes. The target compound’s thiophene may offer alternative binding modes due to sulfur’s polarizability .

Solid-State Stability: The patent compound in demonstrates the importance of substituents like trifluoroethyl and morpholino in forming stable salts and polymorphs.

Synthetic Efficiency : High yields (e.g., 90% for Compound 1q) indicate reliable synthetic routes for pyrrolidine carboxamides, though the target compound’s thiophene may require specialized coupling conditions .

Biological Activity

3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The compound features:

  • Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
  • Thiophene moiety : A five-membered ring containing sulfur, contributing to the compound's electronic properties.
  • Tolyl group : A methyl-substituted phenyl group, enhancing lipophilicity.

The molecular formula is C16H18N2O1SC_{16}H_{18}N_{2}O_{1}S, with a molecular weight of approximately 316.41 g/mol .

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits promising antimicrobial activity. It has been tested against various pathogens, including:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa

In vitro assays showed significant inhibition of these bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against several cancer cell lines:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

Results indicated that it possesses notable cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. This suggests a potential role in cancer therapy .

The biological activity of this compound is believed to be mediated through its interaction with various biological targets:

  • Enzyme Inhibition : Docking studies suggest that the compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Binding Affinity : Its unique structure allows for specific binding interactions with molecular targets, modulating their activity and leading to a biological response .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thiophene Group : This can be done via cross-coupling reactions such as Suzuki or Stille coupling.
  • Attachment of the Tolyl Group : Introduced through Friedel-Crafts alkylation or acylation reactions.

These synthetic routes can be optimized for yield and purity using techniques such as solvent-free methods or microwave-assisted synthesis .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various applications:

StudyFocusFindings
Akhtar et al. (2022)Antimicrobial activitySignificant activity against Staphylococcus aureus with MIC values < 50 μg/mL.
Abdellatif et al. (2022)CytotoxicityIC50 values against MCF-7 and HCT-116 indicating effective inhibition (values not disclosed).
Sivaramakarthikeyan et al. (2022)Anti-inflammatory activityDemonstrated anti-inflammatory effects comparable to standard drugs .

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